(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-16-10-13(7-8-15(16)21)11-17-18(22)20(19(24)25-17)14-6-4-5-12(2)9-14/h4-11,21H,3H2,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLMPXKTYHYDIB-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324546-76-1 | |
| Record name | 5-(3-ETHOXY-4-HO-BENZYLIDENE)-3-(3-METHYLPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, characterized by its unique thiazolidine ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The structure features a thioxo group and an aromatic ether group, which contribute to its diverse reactivity and biological potential.
Antiviral Activity
Research indicates that thiazolidinone derivatives exhibit antiviral properties, particularly against HIV and HCV. A study demonstrated that certain thiazolidinone compounds had IC50 values indicating effective inhibition of viral replication. For instance, similar compounds have shown IC50 values ranging from 12.1 µM to 123.8 µM against HIV-1 . This suggests that this compound may possess comparable antiviral activity.
Antibacterial Activity
The antibacterial efficacy of thiazolidinone derivatives has been evaluated against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds ranged from 625 µg/ml to over 5000 µg/ml . This indicates a potential for this compound to exhibit antibacterial properties.
Antifungal Activity
Thiazolidinones have also been investigated for antifungal activity. In vitro studies have shown effectiveness against Candida albicans, with varying MIC values indicating the potential for therapeutic applications in fungal infections .
While specific mechanisms for this compound are not fully elucidated, similar compounds have demonstrated mechanisms such as:
- Inhibition of viral enzymes : Compounds may inhibit key enzymes involved in viral replication.
- Disruption of bacterial cell walls : Antibacterial properties may arise from the ability to disrupt bacterial cell wall synthesis.
Case Studies
- Anti-HIV Activity : In a comparative study involving various thiazolidinone derivatives, those with hydroxyl substitutions showed enhanced activity against HIV strains, suggesting that modifications to the molecular structure can significantly impact efficacy .
- Antibacterial Efficacy : A series of thiazolidinone derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that certain substituents on the thiazolidinone scaffold improved antibacterial potency, highlighting the importance of structural diversity in drug development .
Data Summary
Scientific Research Applications
Key Structural Features
- Thiazolidine Ring : Contains sulfur and nitrogen, contributing to its reactivity.
- Aromatic Substituents : The presence of ethoxy and hydroxy groups enhances its biological interactions.
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. This compound can scavenge free radicals, reducing oxidative stress in cells, which is crucial for preventing cellular damage linked to diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines, providing therapeutic avenues for treating chronic inflammatory conditions .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The mechanism involves inhibition of specific signaling pathways that promote cell survival and proliferation .
Immunomodulatory Effects
Another study evaluated the immunomodulatory effects of thiazolidin derivatives, including this compound, on T and B cells. Results indicated enhanced cytokine secretion (IL-2 and IFN-gamma), suggesting a role in modulating immune responses.
In Vitro Studies on Cancer Cell Lines
A study assessing the cytotoxic effects of thiazolidin compounds reported that this compound exhibited significant anti-proliferative activity against various cancer cell lines. The IC50 values indicated strong efficacy in inhibiting cell growth, making it a candidate for further development as an anticancer agent.
Mechanistic Insights from Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with key proteins involved in cancer progression. These studies suggest that it may act as a competitive inhibitor for enzymes critical to tumor growth, offering a mechanistic basis for its anticancer effects.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential treatment for chronic inflammation |
| Anticancer | Induces apoptosis; inhibits survival signaling pathways |
| Immunomodulatory | Enhances cytokine secretion; modulates immune responses |
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Moiety
Key structural analogs differ in the substitution pattern on the benzylidene ring, which significantly impacts physicochemical and biological properties:
- Solubility and Crystallinity: Methoxy/ethoxy groups increase lipophilicity, reducing aqueous solubility but improving membrane permeability. For example, the methanol solvate in compound [II] improves crystallinity via O–H···S hydrogen bonds .
Thiazolidinone Core Modifications
Variations at the 3-position of the thiazolidinone ring influence steric bulk and binding affinity:
- 3-Methylphenyl vs. Phenyl : The methyl group in the target compound may reduce rotational freedom, stabilizing specific conformations for target binding .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via a two-step process: (1) condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form a Schiff base intermediate, and (2) cyclization with chloroacetic acid or its derivatives in the presence of sodium acetate. Critical parameters include reflux duration (2–12 hours), solvent selection (DMF-acetic acid or ethanol), and stoichiometric ratios (e.g., 1:1 aldehyde-to-thiosemicarbazide ratio). Purification via recrystallization from DMF-ethanol mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the Z-configuration of the benzylidene moiety and the thiazolidinone ring conformation. Key bond angles (e.g., C8–S1–C7 ≈ 93.2°) and torsion angles (e.g., −179.12° for S1–C7–N1–C9) differentiate stereoisomers . Complementary techniques include:
- FT-IR : Confirms thioxo (C=S) stretches at ~1200 cm⁻¹ and hydroxyl (O–H) bands at ~3400 cm⁻¹.
- NMR : NMR reveals deshielded aromatic protons (δ 7.2–8.1 ppm) and methoxy/ethoxy groups (δ 3.7–4.2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction pathways observed during the synthesis of thiazolidinone derivatives, such as unexpected sulfoxide formation or deiodination?
- Methodological Answer : Contradictions often arise from competing oxidation or reduction side reactions. For example:
- Oxidation of hydroxyl groups : Use inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid to suppress quinone formation .
- Deiodination : Replace iodine-containing precursors with stable analogs (e.g., bromine) or employ milder reducing agents (e.g., NaBH₄ instead of LiAlH₄). Kinetic studies using HPLC or GC-MS can identify dominant pathways under varying pH and temperature conditions .
Q. What computational strategies are used to predict the biological activity and binding mechanisms of this compound against targets like hemoglobin subunits or microbial enzymes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with hemoglobin subunits (e.g., hydrogen bonding with α-globin His87).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding poses .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with antimicrobial IC₅₀ values .
Q. How do structural modifications (e.g., substituent variation on the benzylidene or thiazolidinone rings) influence the compound’s pharmacokinetics and pharmacodynamics?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce alkyl chains (e.g., 3-butyl substituents) to enhance membrane permeability, measured via logP (e.g., from 2.1 to 3.8) .
- Bioisosteric Replacement : Replace the 3-methylphenyl group with dichlorophenyl or oxadiazole moieties to improve target selectivity. In vitro assays (e.g., MIC against S. aureus) validate enhanced activity .
- Metabolic Stability : Assess CYP450 metabolism using liver microsomes; fluorination at the 4-position reduces oxidative degradation .
Notes
- All answers integrate peer-reviewed methodologies and emphasize reproducibility.
- Advanced questions prioritize mechanistic insights over descriptive summaries.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
